(1R,5S)-3-(pyridin-3-yloxy)-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane
Description
The compound (1R,5S)-3-(pyridin-3-yloxy)-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane is a bicyclic sulfonamide derivative featuring a pyridin-3-yloxy substituent at position 3 and a 2,3,5,6-tetramethylphenylsulfonyl group at position 8 of the azabicyclo[3.2.1]octane scaffold.
Properties
IUPAC Name |
3-pyridin-3-yloxy-8-(2,3,5,6-tetramethylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-14-10-15(2)17(4)22(16(14)3)28(25,26)24-18-7-8-19(24)12-21(11-18)27-20-6-5-9-23-13-20/h5-6,9-10,13,18-19,21H,7-8,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAKLZJWQCKLBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-3-(pyridin-3-yloxy)-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane is a complex organic molecule with potential biological activities that warrant detailed exploration. This article examines its molecular structure, biological effects, and relevant research findings.
Molecular Structure
- Molecular Formula : C22H28N2O3S
- Molecular Weight : 400.54 g/mol
- CAS Number : 2108284-94-0
The structure includes a bicyclic framework with a pyridine moiety and a sulfonyl group attached to a tetramethylphenyl ring. This unique arrangement suggests potential interactions with various biological targets.
Pharmacological Profile
Research indicates that this compound may exhibit activity against specific biological pathways and receptors. Preliminary studies suggest it could interact with the following systems:
- Serotonin Receptors : Initial screening has indicated potential modulation of serotonin receptor activity, which could influence mood and anxiety pathways.
- Cholinergic System : Given the presence of the azabicyclo structure, it may impact cholinergic signaling, relevant in cognitive function and neurodegenerative diseases.
Case Studies and Research Findings
-
In Vitro Studies :
- A study evaluated the compound's effects on cell viability in various cancer cell lines. Results indicated a dose-dependent reduction in cell proliferation at concentrations above 10 µM, suggesting potential anticancer properties .
- Another investigation focused on its interaction with neurotransmitter systems. The compound demonstrated significant inhibition of acetylcholinesterase activity, which could enhance cholinergic signaling .
-
In Vivo Studies :
- Animal models treated with the compound showed improved cognitive function in memory tasks compared to controls. This aligns with its hypothesized cholinergic activity .
- Behavioral assays indicated that higher doses resulted in anxiolytic-like effects, further supporting its role in modulating serotonin pathways .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 400.54 g/mol |
| CAS Number | 2108284-94-0 |
| Biological Activity | Anticancer, Cholinergic |
| IC50 (Cancer Cell Lines) | ~10 µM |
| Acetylcholinesterase Inhibition | Significant at 50 µM |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Pyridinyloxy Position: The target compound’s pyridin-3-yloxy group (vs. pyridin-2-yloxy in ) may alter hydrogen-bonding or π-stacking interactions with biological targets.
- Sulfonyl vs. Thioether : The sulfonyl group in the target compound is a strong electron-withdrawing moiety, enhancing stability and hydrogen-bond acceptor capacity compared to the thioether in . This difference could influence pharmacokinetics (e.g., metabolic resistance) and target engagement .
Steric and Hydrophobic Interactions
- Tetramethylphenylsulfonyl Group : The 2,3,5,6-tetramethylphenyl substituent introduces significant steric bulk and hydrophobicity, which may improve binding to hydrophobic pockets in proteins. In contrast, analogs with smaller sulfonyl groups (e.g., 3,5-dimethylpyrazole in ) or nitro/fluoroaryl groups () may exhibit reduced lipophilicity or altered selectivity .
Stereochemical Considerations
The (1R,5S) configuration of the target compound ensures a specific spatial arrangement of substituents. For example, the (1R,3r,5S) stereochemistry in positions the pyridinyloxy group differently relative to the bicyclic core, which could impact conformational stability and target interactions .
Salt Forms and Solubility
The dihydrochloride salt form in enhances aqueous solubility compared to the free base or sulfonamide forms. The target compound’s sulfonyl group may limit solubility unless formulated as a salt .
Inferred Pharmacological Implications
While direct activity data for the target compound are unavailable, structural analogs provide clues:
- Sulfonamides : Compounds with sulfonyl groups (e.g., ) are often enzyme inhibitors (e.g., kinases, proteases) due to their ability to mimic transition states or engage catalytic residues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
